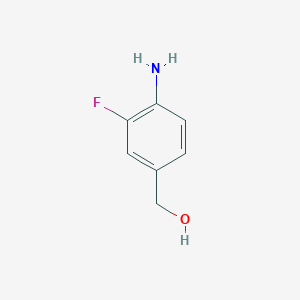

(4-Amino-3-fluorophenyl)methanol

Overview

Description

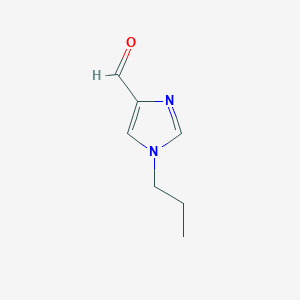

“(4-Amino-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 . The compound’s structure consists of a benzene ring with an amino group (NH2) and a fluorine atom attached to it, along with a methanol group . Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 141.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 141.058992041 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 10 .Scientific Research Applications

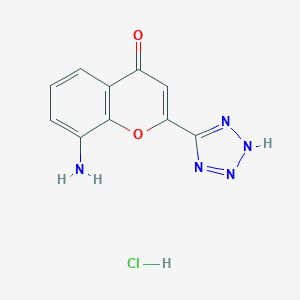

Synthesis and Antitumor Activity : (4-Amino-3-fluorophenyl)methanol derivatives have been synthesized for potential use in cancer treatment. One study demonstrated the synthesis of a compound with distinct inhibitory effects on various cancer cell lines (Tang & Fu, 2018).

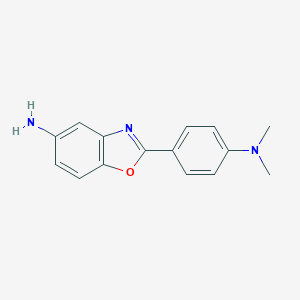

Fluorescence Analysis : In spectroscopic studies, compounds similar to this compound have shown unique fluorescence properties, indicating potential applications in rapid conformational analysis in solutions and biological samples (Matwijczuk et al., 2015).

Fluorescent Logic Gates : Certain fluorophore compounds, such as those based on 4-amino-N-aryl-1,8-naphthalimide, demonstrate potential as fluorescent logic gates in solvent polarity studies, potentially useful in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Theoretical Studies : Theoretical analyses using Density Functional Theory (DFT) have been conducted on similar compounds for understanding their molecular properties and activity sites (Trivedi, 2017).

Refractive Index Studies : Research on compounds structurally related to this compound has involved studying their refractive indices in different solvents to understand interactions at the molecular level (Chavan & Gop, 2016).

Membrane Studies : Methanol, a solvent often used with such compounds, has been shown to influence lipid dynamics in membrane studies, which is relevant for understanding the solvent effects in biological systems (Nguyen et al., 2019).

HPLC Detection of Amino Acids : Derivatization techniques using related compounds have been employed in high-performance liquid chromatography (HPLC) for sensitive detection of amino acids (Watanabe & Imai, 1981).

Enzymatic Desymmetrization : Enzymatic methods using similar compounds have been explored for synthesizing optically active molecules, demonstrating potential applications in stereochemical synthesis (Liu et al., 2014).

Molecular Logic Devices : Research on molecular logic devices, using mechanisms like photoinduced electron transfer (PET) and internal charge transfer (ICT), has included studies on compounds structurally related to this compound (ZammitRamon et al., 2015).

Weak Interaction Studies : Investigations into weak interactions in organic fluorine compounds, closely related to this compound, have provided insights into molecular behavior and interactions (Choudhury et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (4-Amino-3-fluorophenyl)methanol may also interact with various biological targets.

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature could affect its stability.

Properties

IUPAC Name |

(4-amino-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADDSNYDZBXHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372212 | |

| Record name | (4-amino-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146019-45-6 | |

| Record name | (4-amino-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)